molecular formula C14H7Cl2F6N3O2S B3041397 N1-[(2,6-dichloro-4-pyridyl)(imino)methyl]-3,5-di(trifluoromethyl)benzene-1-sulphonamide CAS No. 287197-97-1

N1-[(2,6-dichloro-4-pyridyl)(imino)methyl]-3,5-di(trifluoromethyl)benzene-1-sulphonamide

Cat. No.: B3041397
CAS No.: 287197-97-1
M. Wt: 466.2 g/mol
InChI Key: RSMWWIABHLLQLE-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a pyridyl-iminomethyl group substituted with two chlorine atoms at the 2- and 6-positions of the pyridine ring and two trifluoromethyl (-CF₃) groups at the 3- and 5-positions of the benzene sulfonamide core. The structure combines halogenated aromatic systems with electron-withdrawing trifluoromethyl groups, which are common in agrochemical and pharmaceutical agents due to their metabolic stability and lipophilicity . The iminomethyl linker may enhance binding to biological targets, such as enzymes or receptors, by providing conformational flexibility.

Properties

IUPAC Name

N'-[3,5-bis(trifluoromethyl)phenyl]sulfonyl-2,6-dichloropyridine-4-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl2F6N3O2S/c15-10-1-6(2-11(16)24-10)12(23)25-28(26,27)9-4-7(13(17,18)19)3-8(5-9)14(20,21)22/h1-5H,(H2,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSMWWIABHLLQLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1Cl)Cl)C(=NS(=O)(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(N=C1Cl)Cl)/C(=N/S(=O)(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl2F6N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[(2,6-dichloro-4-pyridyl)(imino)methyl]-3,5-di(trifluoromethyl)benzene-1-sulphonamide typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

N1-[(2,6-dichloro-4-pyridyl)(imino)methyl]-3,5-di(trifluoromethyl)benzene-1-sulphonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions often involve specific temperatures, pressures, and solvents to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols .

Scientific Research Applications

N1-[(2,6-dichloro-4-pyridyl)(imino)methyl]-3,5-di(trifluoromethyl)benzene-1-sulphonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-[(2,6-dichloro-4-pyridyl)(imino)methyl]-3,5-di(trifluoromethyl)benzene-1-sulphonamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from the Sulfonamide Class

The compound shares a sulfonamide backbone with tolylfluanid (1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide) and dichlofluanid (1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-phenylmethanesulfenamide) . Key differences include:

  • Substituents on the aromatic ring: The target compound uses trifluoromethyl groups, whereas tolylfluanid/dichlofluanid feature methylphenyl or unsubstituted phenyl groups.
  • Halogenation : The pyridine ring in the target compound is dichlorinated, while tolylfluanid/dichlofluanid have chlorine and fluorine atoms on the sulfonamide sulfur. Dichlorination may enhance resistance to oxidative degradation.

Pyridine-Based Analogues

The N1-(2,6-dichloro-4-pyridyl) hydrazine carboxamide derivatives shown in share the dichloropyridyl moiety but differ in their functional groups:

  • Hydrazine carboxamide vs. sulfonamide : The carboxamide group in these analogs may engage in hydrogen bonding with biological targets, whereas the sulfonamide group in the target compound could offer stronger acidity (pKa ~10–11) for ionic interactions.
  • Trifluoromethyl vs. dichlorophenyl substituents : The trifluoromethyl groups in the target compound provide electron-withdrawing effects that stabilize the aromatic system and resist metabolic deactivation compared to dichlorophenyl groups.

Biological Activity

N1-[(2,6-dichloro-4-pyridyl)(imino)methyl]-3,5-di(trifluoromethyl)benzene-1-sulphonamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the synthesis, structural characteristics, and biological activity of this compound, supported by diverse research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions that yield a compound with specific functional groups contributing to its biological activity. The sulphonamide group is particularly significant as it has been associated with various pharmacological effects.

Key Structural Features:

  • Sulphonamide Group : Essential for biological activity.
  • Trifluoromethyl Substituents : Enhance lipophilicity and potentially improve membrane permeability.
  • Pyridine Ring : May contribute to interactions with biological targets.

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its anticancer properties and mechanisms of action.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxicity against several cancer cell lines.

Table 1: Cytotoxicity Data

Cell LineIC50 (µM)Mechanism of Action
UM16 Pancreatic0.58Inhibition of oxidative phosphorylation
MIA PaCa-20.31Disruption of ATP production
BxPC-31.3Induction of apoptosis

The compound's mechanism primarily involves the inhibition of oxidative phosphorylation (OXPHOS), which is crucial for ATP production in cancer cells reliant on aerobic metabolism. This inhibition leads to reduced energy supply and subsequent cell death.

Structure-Activity Relationship (SAR)

Studies on the structure-activity relationship have revealed that modifications to the compound can significantly affect its potency. For instance, the presence of trifluoromethyl groups has been shown to enhance the compound's ability to penetrate cellular membranes and interact with mitochondrial targets.

Case Studies

Several case studies have documented the effects of this compound in preclinical models:

  • Pancreatic Cancer Model : In a syngeneic model of pancreatic cancer, this compound demonstrated substantial tumor growth inhibition compared to controls.
  • Comparative Studies : When compared with other known OXPHOS inhibitors, this compound showed superior efficacy in depleting ATP levels in galactose-containing media, indicating a preferential targeting mechanism.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N1-[(2,6-dichloro-4-pyridyl)(imino)methyl]-3,5-di(trifluoromethyl)benzene-1-sulphonamide
Reactant of Route 2
Reactant of Route 2
N1-[(2,6-dichloro-4-pyridyl)(imino)methyl]-3,5-di(trifluoromethyl)benzene-1-sulphonamide

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